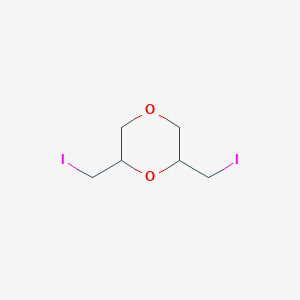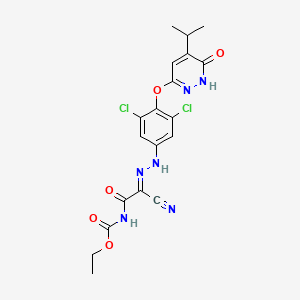
trans-2,6-Bis(iodomethyl)-1,4-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2,6-Bis(iodomethyl)-1,4-dioxane: is an organic compound characterized by the presence of two iodomethyl groups attached to a 1,4-dioxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of trans-2,6-Bis(iodomethyl)-1,4-dioxane typically involves the reaction of 1,4-dioxane with iodomethane under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the 1,4-dioxane, followed by the addition of iodomethane to introduce the iodomethyl groups. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive iodomethane.
Analyse Chemischer Reaktionen
Types of Reactions: trans-2,6-Bis(iodomethyl)-1,4-dioxane can undergo various chemical reactions, including:
Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The iodomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include azido or thiocyanato derivatives of 1,4-dioxane.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: The major product is 2,6-dimethyl-1,4-dioxane.
Wissenschaftliche Forschungsanwendungen
Chemistry: trans-2,6-Bis(iodomethyl)-1,4-dioxane is used as a building block in organic synthesis
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which trans-2,6-Bis(iodomethyl)-1,4-dioxane exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodomethyl groups act as leaving groups, allowing nucleophiles to attack the carbon atoms. In oxidation reactions, the compound undergoes electron transfer processes that introduce new functional groups.
Vergleich Mit ähnlichen Verbindungen
2,6-Dibromo-1,4-dioxane: Similar in structure but with bromine atoms instead of iodine.
2,6-Dichloro-1,4-dioxane: Contains chlorine atoms instead of iodine.
2,6-Dimethyl-1,4-dioxane: Lacks halogen atoms, with methyl groups instead.
Uniqueness: trans-2,6-Bis(iodomethyl)-1,4-dioxane is unique due to the presence of iodomethyl groups, which are more reactive than their bromine or chlorine counterparts
Eigenschaften
CAS-Nummer |
6962-99-8 |
|---|---|
Molekularformel |
C6H10I2O2 |
Molekulargewicht |
367.95 g/mol |
IUPAC-Name |
2,6-bis(iodomethyl)-1,4-dioxane |
InChI |
InChI=1S/C6H10I2O2/c7-1-5-3-9-4-6(2-8)10-5/h5-6H,1-4H2 |
InChI-Schlüssel |
UYISQIRJYDOWOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC(CO1)CI)CI |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)
![[(4-Methoxyphenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13656090.png)
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)

![Benzo[d]isothiazol-5-ylmethanamine](/img/structure/B13656104.png)
![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)

![(7-Oxaspiro[3.5]nonan-1-yl)methanamine](/img/structure/B13656112.png)
![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate;chloride](/img/structure/B13656116.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)



